4-Methoxy-2-methylnicotinonitrile

描述

Historical Context of Nicotinonitrile Derivative Studies

The study of nicotinonitrile derivatives traces its roots to the early 20th century, paralleling advancements in pyridine chemistry. Pyridine itself was first isolated in 1849 by Thomas Anderson through the distillation of bone oil, with its nitrogen-containing heterocyclic structure elucidated by Wilhelm Körner and James Dewar in the 1870s. The introduction of nitrile groups into pyridine frameworks gained momentum in the 1950s, driven by the quest for bioactive molecules. Early synthetic routes relied on classical condensation reactions, such as the Hantzsch pyridine synthesis, which combined β-keto esters, aldehydes, and ammonia. However, these methods often suffered from low yields and poor regioselectivity.

The development of this compound emerged as a niche area within nicotinonitrile chemistry, particularly after the 1990s, when advances in chromatographic and spectroscopic techniques enabled precise characterization of substituted pyridines. For instance, nuclear magnetic resonance (NMR) spectroscopy became instrumental in distinguishing positional isomers, as seen in the ^1^H-NMR spectra of 2-aminonicotinonitrile derivatives, where aromatic protons resonate between δ 7.04 and 8.23 ppm. These analytical breakthroughs facilitated the systematic exploration of substituent effects on reaction pathways and product stability.

Significance of Pyridine-Based Nitrile Compounds in Academic Research

Pyridine-based nitriles occupy a critical niche in organic synthesis due to their dual functionality: the pyridine ring provides a rigid aromatic scaffold, while the nitrile group serves as a versatile electrophilic site for further transformations. This combination enables applications ranging from pharmaceutical intermediates to ligands in coordination chemistry. For example, nicotinonitrile derivatives have been investigated as precursors for antimalarial agents and kinase inhibitors, leveraging their ability to undergo cycloaddition and nucleophilic substitution reactions.

The electron-withdrawing nature of the nitrile group also modifies the pyridine ring’s electronic properties, enhancing its participation in charge-transfer complexes. This is exemplified in Fe$$3$$O$$4$$@MIL-53(Al)-N(CH$$2$$PO$$3$$)$$_2$$ catalysts, where nicotinonitrile derivatives act as substrates in multicomponent reactions, achieving yields of 68–90% under reflux conditions. Furthermore, the methoxy and methyl substituents in this compound introduce steric and electronic effects that govern regioselectivity in heterocyclic ring-forming reactions, a topic of ongoing mechanistic studies.

Overview of this compound within Nicotinonitrile Chemistry

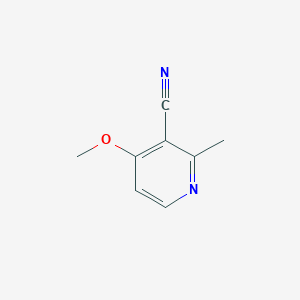

This compound (C$$8$$H$$8$$N$$_2$$O) features a pyridine ring substituted at the 2- and 4-positions with methyl and methoxy groups, respectively, and a nitrile group at the 3-position. Its molecular structure, confirmed by X-ray crystallography and NMR spectroscopy, reveals planarity deviations due to steric interactions between the methyl group and adjacent substituents. The compound’s infrared (IR) spectrum displays characteristic absorption bands at 2205 cm$$^{-1}$$ (C≡N stretch) and 1601 cm$$^{-1}$$ (C=O stretch in tautomeric forms), as observed in related nicotinonitriles.

Table 1: Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ^1^H-NMR | δ 3.82 ppm (OCH$$_3$$), 7.23 ppm (H-5) | |

| ^13^C-APT NMR | δ 117.05 ppm (CN), 114.01 ppm (C-5) | |

| IR Spectroscopy | 2205 cm$$^{-1}$$ (C≡N) |

Synthetic routes to this compound often begin with chalcone precursors. For example, cyclization of p-methoxy acetophenone derivatives with malononitrile in ethanol yields 2-aminonicotinonitrile intermediates, which are subsequently functionalized via alkylation or oxidation. Recent innovations include the use of continuous-flow reactors, which reduce reaction times from hours to minutes while maintaining yields above 85%.

Current Trends and Emerging Directions in Nicotinonitrile Research

Contemporary research prioritizes sustainability and precision in nicotinonitrile synthesis. Nanomagnetic MOFs, such as Fe$$3$$O$$4$$@MIL-53(Al)-N(CH$$2$$PO$$3$$)$$_2$$, have emerged as recoverable catalysts for one-pot nicotinonitrile syntheses, minimizing waste and energy consumption. These systems leverage the high surface area and magnetic separability of MOFs to facilitate reactions under mild conditions (e.g., 120°C, 20 min).

Another trend involves the integration of computational chemistry to predict reaction outcomes. Density functional theory (DFT) calculations are increasingly used to model the electronic effects of substituents on reaction pathways, aiding in the design of novel derivatives with tailored properties. For instance, the methoxy group’s +M effect in this compound has been shown to stabilize transition states in cyclization reactions, a finding validated experimentally through kinetic studies.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Nanomagnetic MOF | 120°C, reflux | 68–90 | 40–60 min | |

| Continuous-Flow | 25–40°C, ethanol | 85–86 | 30 s–2 min | |

| Conventional Reflux | 80°C, ammonium acetate | 75–80 | 4–6 h |

Emerging applications in materials science are also noteworthy. The nitrile group’s ability to coordinate metal ions has spurred interest in using this compound as a ligand for luminescent complexes or conductive polymers. Preliminary studies indicate that its derivatives form stable complexes with transition metals like palladium and ruthenium, though further characterization is needed.

属性

IUPAC Name |

4-methoxy-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-7(5-9)8(11-2)3-4-10-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTWOHWOEVBOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695041 | |

| Record name | 4-Methoxy-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902171-51-1 | |

| Record name | 4-Methoxy-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylnicotinonitrile typically involves the reaction of 2-chloro-4-methoxynicotinonitrile with trimethylaluminium in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dioxane, and the mixture is heated to temperatures ranging from 70°C to 90°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of bulk custom synthesis and procurement services is common in industrial settings .

化学反应分析

Types of Reactions: 4-Methoxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

科学研究应用

Medicinal Chemistry

4-Methoxy-2-methylnicotinonitrile has been studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antibacterial effects against various pathogens.

- Anticancer Activity : Research suggests potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Case Study Example :

A study published in the European Journal of Medicinal Chemistry evaluated several nicotinonitrile derivatives, including this compound, for their analgesic and anti-inflammatory activities. Results indicated promising therapeutic profiles that could lead to new drug development avenues .

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Formation of Heterocycles : It can be used to create nitrogen-containing heterocycles, which are important in pharmaceuticals.

- Functional Group Modifications : The presence of the methoxy group allows for further functionalization, enhancing the compound's versatility in synthetic chemistry.

Future Research Directions

Given its promising applications, future research on this compound should focus on:

- Mechanistic Studies : Detailed investigations into its mode of action within biological systems to identify specific molecular targets.

- Therapeutic Development : Exploring its potential as a lead compound for new drug formulations targeting specific diseases.

作用机制

The mechanism of action of 4-Methoxy-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Electronic and Physical Properties

- Methoxy vs. Chloro Substituents : Methoxy groups (-OCH$_3$) are electron-donating, enhancing fluorescence and π-π stacking (e.g., ’s compound exhibits wave-like crystal sheets via N–H···N and π interactions ). Chloro groups (-Cl) are electron-withdrawing, increasing reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., phenyl groups in ) reduce planarity, altering crystal packing and melting points. The title compound in has dihedral angles of 11.5°–43.4° between rings , whereas smaller substituents (e.g., -CH$_3$) likely improve solubility.

生物活性

4-Methoxy-2-methylnicotinonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of nicotinonitriles, characterized by a pyridine ring substituted with a methoxy group and a nitrile functional group. The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylpyridine with a suitable nitrile source under specific conditions. The presence of the methoxy group is crucial as it influences the electronic properties and reactivity of the compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of nicotinonitriles exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to cytotoxic effects in cancer cells, making these compounds potential candidates for cancer therapy .

Table 1: Anticancer Activity Data

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Topoisomerase I inhibition |

| Related Nicotinonitriles | 1.2 - 5.3 | Induction of DNA breaks |

2. Antioxidant Properties

The presence of methoxy groups in compounds has been linked to enhanced antioxidant activity. For example, studies have demonstrated that methoxy-substituted benzazole derivatives exhibit improved radical scavenging abilities compared to their unsubstituted counterparts . This property is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer.

3. Antimicrobial Activity

Nicotinonitrile derivatives have also shown promising antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several nicotinonitrile derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines at micromolar concentrations. The study utilized the National Cancer Institute's COMPARE analysis, which revealed that this compound induces single-strand DNA breaks in the presence of topoisomerase I .

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of methoxy-substituted compounds using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that compounds with methoxy groups demonstrated superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Methoxy-2-methylnicotinonitrile?

Answer:

The compound can be synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile. For example, sodium methoxide in methanol can catalyze the reaction between enones (e.g., substituted propenones) and malononitrile under mild conditions (room temperature, stirring) to yield nicotinonitrile derivatives. Optimize stoichiometry (e.g., 1:2 molar ratio of enone to malononitrile) and monitor reaction progress via TLC or precipitation . Purification typically involves filtration and recrystallization from methanol or ethanol.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for respiratory protection, especially during powder handling. Wear chemically resistant gloves (nitrile or neoprene) and full-body protective clothing to avoid skin contact .

- Environmental Controls: Prevent drainage contamination using secondary containment trays. Work in a fume hood to minimize inhalation risks .

- Toxicology: Acute toxicity data suggest limited exposure risks at low concentrations, but higher concentrations (>0.1% w/w) may pose carcinogenic hazards based on structural analogs (e.g., IARC Group 2B classification) .

Basic: How can the purity and identity of this compound be verified?

Answer:

- Chromatography: Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times with reference standards .

- Spectroscopy: Confirm molecular structure via FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (methoxy protons at ~3.8 ppm, pyridine ring protons between 6.5–8.5 ppm) .

- Melting Point: Validate purity using differential scanning calorimetry (DSC) or capillary methods. Expected melting points for nicotinonitrile analogs range from 99–142°C .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles and intermolecular interactions. For example:

- Dihedral Angles: Pyridine rings in nicotinonitrile derivatives exhibit angles of 11.5–43.4° with substituents, influencing π-π stacking and fluorescence properties .

- Hydrogen Bonding: Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing, while C–H⋯π interactions (3.7–3.8 Å) contribute to supramolecular architectures. Use software like SHELX or OLEX2 to refine hydrogen-bond networks .

Advanced: How should researchers address discrepancies in reported bioactivity data for nicotinonitrile analogs?

Answer:

- Assay Validation: Compare bioactivity (e.g., antitumor, antimicrobial) across standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Use positive controls (e.g., doxorubicin for antitumor studies) .

- Structural Modifications: Test substituent effects (e.g., methoxy vs. nitro groups) on activity. For example, 4-methoxy groups enhance fluorescence but may reduce solubility .

- Data Reproducibility: Replicate studies under identical conditions (solvent, pH, temperature) and validate via orthogonal methods (e.g., fluorescence spectroscopy vs. computational docking) .

Advanced: What computational strategies can predict the physicochemical properties of this compound?

Answer:

- Quantum Mechanics (QM): Use DFT (B3LYP/6-311+G(d,p)) to calculate HOMO/LUMO energies, polarizability, and dipole moments for non-linear optical (NLO) applications .

- Molecular Dynamics (MD): Simulate solvation effects in methanol/water mixtures to predict solubility and aggregation behavior.

- ADMET Prediction: Tools like ACD/Percepta or SwissADME estimate LogP (~2.5), bioavailability, and CYP450 interactions .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Answer:

- Catalyst Screening: Test alternatives to sodium methoxide (e.g., K₂CO₃, DBU) to enhance reaction rates .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with methanol. Microwave-assisted synthesis may reduce reaction time .

- Workup Optimization: Adjust pH during precipitation (e.g., acidify to pH 4–5) to isolate product efficiently .

Advanced: What analytical challenges arise in characterizing degradation products of this compound?

Answer:

- LC-MS/MS: Identify hydrolyzed products (e.g., methoxy group cleavage to hydroxyl derivatives) using high-resolution mass spectrometry.

- Stability Studies: Conduct accelerated degradation under heat (40–60°C) and UV light to mimic storage conditions. Monitor via HPLC-PDA .

- Isolation: Use preparative TLC or column chromatography to isolate degradation impurities for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。